3,3-Dimethylbutane-1-sulfonamide
Overview
Description
3,3-Dimethylbutane-1-sulfonamide is an organic compound with the molecular formula C6H15NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 3,3-dimethylbutane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylbutane-1-sulfonamide typically involves the reaction of 3,3-dimethylbutylamine with a sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 3,3-dimethylbutylamine and sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The sulfonyl chloride is added dropwise to a solution of 3,3-dimethylbutylamine in an appropriate solvent (e.g., dichloromethane) at low temperature. The mixture is then stirred at room temperature until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and advanced chromatography are utilized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylbutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Sulfonic acids.
Reduction Products: Amines.
Substitution Products: Substituted sulfonamides.
Scientific Research Applications
3,3-Dimethylbutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It can be used in studies related to enzyme kinetics and inhibition mechanisms.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing it to bind to the active site of enzymes and inhibit their activity.
Molecular Targets: Common targets include enzymes involved in folate metabolism, such as dihydropteroate synthase.
Pathways Involved: The inhibition of folate metabolism leads to a decrease in the synthesis of nucleotides, which are essential for DNA replication and cell division.
Comparison with Similar Compounds
3,3-Dimethylbutane-1-sulfonamide can be compared with other sulfonamide derivatives:
Similar Compounds:
Properties
IUPAC Name |
3,3-dimethylbutane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODNAMKZDWBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854462-44-5 | |
Record name | 3,3-dimethylbutane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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